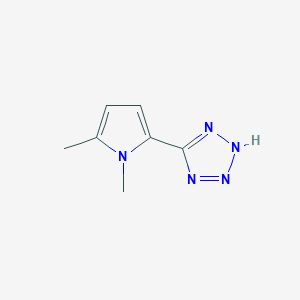

5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” is a chemical compound with the CAS Number: 118799-24-9 . Its molecular formula is C7H12N2 and it has a molecular weight of 125.19 .

Molecular Structure Analysis

The molecular structure of “(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with two methyl groups at the 1 and 5 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” are not well-documented in the sources I found .Aplicaciones Científicas De Investigación

Overview of Tetrazole Derivatives

Tetrazole derivatives, including 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole, have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. Although specific studies on 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole are not directly highlighted, research on closely related tetrazole and pyrrolidine derivatives provides insight into the broader applications and significance of such compounds.

NMR Spectroscopy and Quantum Chemistry of Organophosphorus Azoles

Organophosphorus azoles, including pyrrole and tetrazole derivatives, are studied using NMR spectroscopy and quantum chemistry for their stereochemical structures. These methodologies offer insights into the tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds, suggesting their potential in designing molecules with specific stereochemical requirements (Larina, 2023).

Microwave-Assisted Synthesis of Azaheterocyclic Systems

The microwave-assisted synthesis of five-membered azaheterocyclic systems, including pyrrole and tetrazole, is a significant area of research. This method offers advantages such as cleaner chemistry, reduced reaction times, and improved yields, highlighting the potential for efficient synthesis of complex heterocycles like 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole (Sakhuja, Panda, & Bajaj, 2012).

Tautomerism and Decomposition of Amino-tetrazoles

The study of tautomerization and decomposition mechanisms in amino-tetrazoles provides a foundation for understanding the stability and reactivity of tetrazole derivatives. This knowledge is essential for the development of compounds with desired chemical properties for various applications (Zheng Hui-hui, 2009).

Supramolecular Capsules from Calixpyrrole Derivatives

Research on calixpyrrole derivatives forming supramolecular capsules indicates the potential of pyrrole-containing compounds in constructing complex molecular architectures. These findings may inspire further exploration of 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole in the development of new materials or molecular devices (Ballester, 2011).

Antifungal Applications Against Fusarium oxysporum

Studies on small molecules against Fusarium oxysporum highlight the potential of pyrazole derivatives in addressing agricultural and biological challenges. This research suggests the broader applicability of pyrrol and tetrazole derivatives in developing antifungal agents (Kaddouri et al., 2022).

Propiedades

IUPAC Name |

5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLJXFSNUCPGED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363628 |

Source

|

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

CAS RN |

158773-71-8 |

Source

|

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)